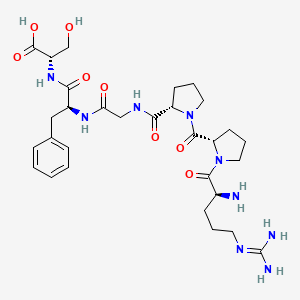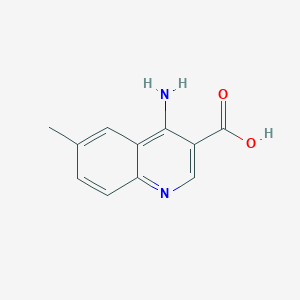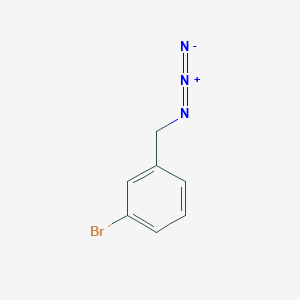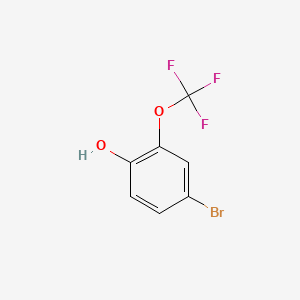
4,4'-Bis(3-aminophenoxy)biphenyl
Vue d'ensemble
Description
4,4'-Bis(3-aminophenoxy)biphenyl (4,4'-BAPB) is an aromatic organic compound that belongs to the class of phenoxybiphenyls. It is a white, crystalline solid that is soluble in organic solvents. It has a molecular weight of 324.3 g/mol and a melting point of 140-141°C. 4,4'-BAPB has numerous applications in the fields of science and technology, including in the synthesis of polymers, as an intermediate in the production of dyes and pigments, and as a catalyst in organic reactions.
Applications De Recherche Scientifique
Polyimide Synthesis and Properties
4,4'-Bis(3-aminophenoxy)biphenyl (BAB) has been extensively studied for its role in the synthesis of polyimides. Polyimides derived from BAB exhibit properties like high inherent viscosities, solution-castability, and the ability to form transparent, flexible, and tough films. The effects of different structures on the properties of these polyimides were also investigated, revealing insights into solubility, tensile strength, and thermal stability (Hsiao, Yang, & Lin, 1995).
Proton Conductivity and Water Stability
Research has shown that sulfonated polyimides made from BAB possess notable water stability at high temperatures and reasonable proton conductivity, making them potential materials for fuel cell applications. These properties are influenced by factors like ion exchange capacities and water uptake (Watari et al., 2004).
Melt Processability of Copolyimides
BAB has been used in the synthesis of copolyimides with varying melt processabilities. The crystallization properties and melt viscosities of these copolyimides depend on the content of certain components, affecting their potential industrial applications (Tamai et al., 1998).
Formation of Molybdenum Complexes
Research into the formation of molybdenum complexes with bis(amidophenoxide) ligands, including derivatives of BAB, has provided insights into metal-ligand interactions. These studies help in understanding the bonding characteristics and reactivities of such complexes, which are important in various chemical processes (Kopec, Shekar, & Brown, 2012).
Flame Retardancy in Epoxy Resins
BAB derivatives have been studied for their impact on the thermal and mechanical properties of epoxy resins, especially in enhancing flame retardancy. These studies contribute significantly to developing safer and more efficient materials for various applications (Liu, Varley, & Simon, 2006).
Characterization of Polyimide Films
The characterization of polyimide films derived from BAB, such as through impulsive stimulated thermal scattering, has provided valuable data on their elastic and thermal properties. This information is crucial for the application of these materials in specific industrial contexts (Cocson et al., 1995).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Given its properties and potential applications, 4,4’-Bis(3-aminophenoxy)biphenyl could be used in the development of new materials. For instance, polyimides synthesized from this compound have shown excellent biocompatibility with human dermal fibroblasts and osteosarcoma cells, making them promising for use as coatings for biomedical devices and filaments for 3D printed implants .
Analyse Biochimique
Biochemical Properties
4,4’-Bis(3-aminophenoxy)biphenyl plays a significant role in biochemical reactions, particularly in the formation of polyimides and imines. It interacts with aldehydes to form imines, which are used in the development of fluorescence thin films for detecting and removing hydrogen chloride and ammonia . The compound’s high miscibility induced by intermolecular charge transfer makes it ideal for polymer matrices . Additionally, it has been observed to interact with various enzymes and proteins, although specific details on these interactions are limited.
Cellular Effects
The effects of 4,4’-Bis(3-aminophenoxy)biphenyl on various cell types and cellular processes are noteworthy. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been used to create shape memory films that can recover their original shape upon heating, indicating its potential impact on cellular processes related to thermal response . Detailed studies on its specific effects on cell signaling pathways and gene expression are still needed.
Molecular Mechanism
At the molecular level, 4,4’-Bis(3-aminophenoxy)biphenyl exerts its effects through binding interactions with biomolecules. It acts as a polymerization catalyst and is soluble in both water and organic solvents . The compound’s high thermal stability, with a melting point of about 300°C, allows it to participate in various biochemical reactions without degrading . Its ability to form imines with aldehydes further highlights its role in biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Bis(3-aminophenoxy)biphenyl change over time. The compound is stable under inert gas conditions and is sensitive to air . Long-term studies have shown that it maintains its stability and effectiveness in in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of 4,4’-Bis(3-aminophenoxy)biphenyl vary with different dosages in animal models. While specific dosage studies are limited, it is known that the compound can cause skin and eye irritation at high concentrations . Threshold effects and toxic or adverse effects at high doses need to be thoroughly investigated to ensure safe usage in biochemical applications.
Metabolic Pathways
4,4’-Bis(3-aminophenoxy)biphenyl is involved in various metabolic pathways, particularly in the synthesis of polyimides and imines . It interacts with enzymes and cofactors that facilitate these reactions, although detailed information on specific metabolic pathways is limited. The compound’s role in metabolic flux and its impact on metabolite levels require further exploration.
Transport and Distribution
Its solubility in both water and organic solvents suggests that it can be efficiently transported and distributed within biological systems
Propriétés
IUPAC Name |
3-[4-[4-(3-aminophenoxy)phenyl]phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c25-19-3-1-5-23(15-19)27-21-11-7-17(8-12-21)18-9-13-22(14-10-18)28-24-6-2-4-20(26)16-24/h1-16H,25-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQABCHSIIXVOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=CC(=C4)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668237 | |
| Record name | 3,3′-[[1,1′-Biphenyl]-4,4′-diylbis(oxy)]bis[benzenamine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105112-76-3 | |
| Record name | 3,3′-[[1,1′-Biphenyl]-4,4′-diylbis(oxy)]bis[benzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105112-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-(Biphenyl-4,4'-diylbis(oxy))dianiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105112763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3′-[[1,1′-Biphenyl]-4,4′-diylbis(oxy)]bis[benzenamine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-[biphenyl-4,4'-diylbis(oxy)]dianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4,4'-Bis(3-aminophenoxy)biphenyl particularly suitable for polyimide synthesis?
A1: this compound's structure makes it a valuable diamine monomer for polyimide synthesis. Its two amine groups can react with dianhydrides like pyromellitic dianhydride (PMDA) to form the repeating imide rings that give polyimides their exceptional thermal and mechanical properties [, , , ].
Q2: How does the incorporation of nanoparticles like silica or alumina affect the properties of polyimides derived from this compound?
A2: Studies have shown that incorporating nanoparticles like silica [] or alumina [] into the polyimide matrix can significantly enhance its properties. For instance, adding silica can increase both the tensile strength and breakdown strength of the resulting films []. Similarly, incorporating alumina nanoparticles can improve the dielectric constant, dielectric loss, electrical breakdown strength, and tensile strength of the polyimide []. These improvements are attributed to the uniform dispersion of nanoparticles within the polyimide matrix, which enhances its mechanical and dielectric properties.
Q3: What role does the choice of diamine isomer play in the properties of the resulting sulfonated polyimides?
A3: Research indicates that the isomeric structure of the sulfonated diamine significantly influences the solubility and water stability of the resulting polyimides []. Sulfonated polyimides derived from non-linear diamine isomers exhibit enhanced solubility in various organic solvents compared to their linear counterparts. Furthermore, the position of the sulfonic acid groups on the diamine influences the polymer's water stability. This highlights the importance of carefully selecting diamine isomers to tailor the properties of sulfonated polyimides for specific applications.
Q4: Can the properties of polyimides be further tailored beyond incorporating nanoparticles?
A4: Yes, incorporating other materials, such as mica, into the polyimide matrix alongside this compound can further modify the material's properties. For instance, adding mica can enhance the glass transition temperature, dielectric properties, breakdown strength, and tensile strength of the resulting hybrid films []. This versatility in tailoring properties makes these polyimides suitable for various applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1279696.png)